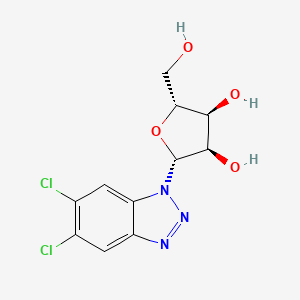![molecular formula C18H33NO5 B12679515 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid CAS No. 94094-48-1](/img/structure/B12679515.png)
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid is a chemical compound with the molecular formula C18H33NO5 and a molecular weight of 343.458 Da This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxypropyl group, and a nonanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid typically involves the reaction of cyclohexylamine with a suitable precursor, such as a nonanedioic acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nonanedioic acid backbone can be reduced to form a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketone or aldehyde derivatives.
Reduction: Formation of cyclohexyl diol derivatives.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]octanedioic acid
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]decanedioic acid
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]dodecanedioic acid
Uniqueness
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group and hydroxypropyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
94094-48-1 |
|---|---|
Fórmula molecular |
C18H33NO5 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid |
InChI |
InChI=1S/C18H33NO5/c20-16(14-8-4-3-5-9-14)12-13-19-15(18(23)24)10-6-1-2-7-11-17(21)22/h14-16,19-20H,1-13H2,(H,21,22)(H,23,24) |
Clave InChI |
LXBFYJPGFHKQAK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CCNC(CCCCCCC(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
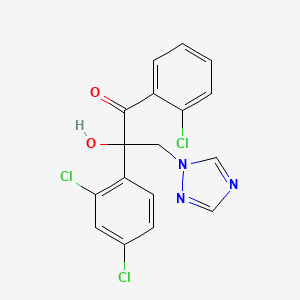
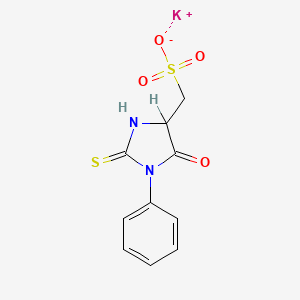
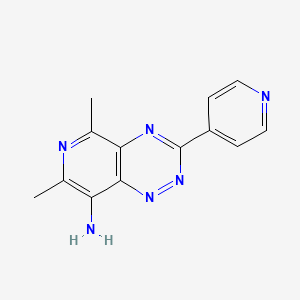
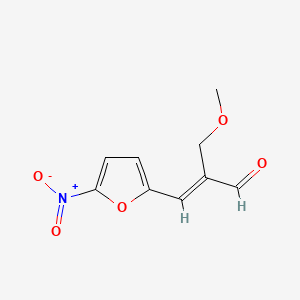
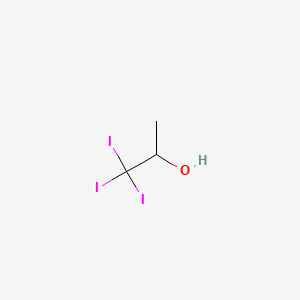
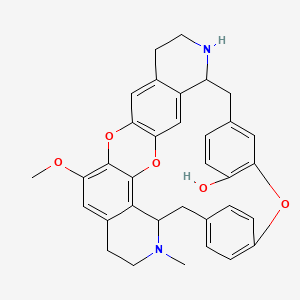
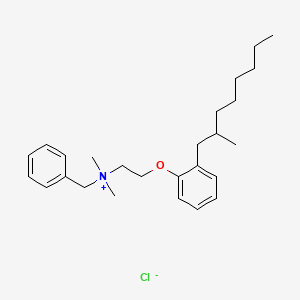


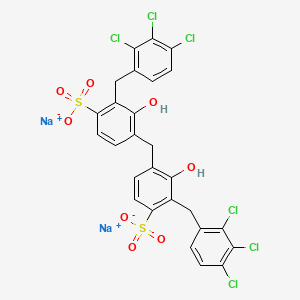
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
